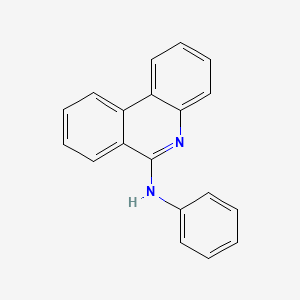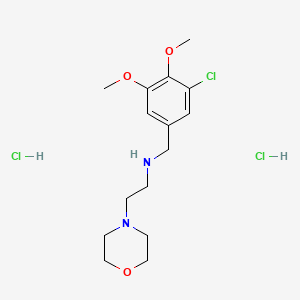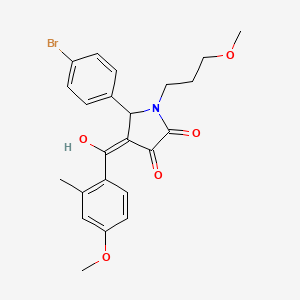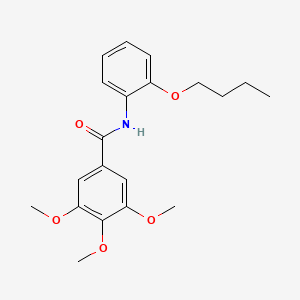
N-phenyl-6-phenanthridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-6-phenanthridinamine (NPP) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenanthridine, which is a heterocyclic aromatic compound. NPP has been synthesized using different methods, and its synthesis has been optimized to increase its yield.
Mécanisme D'action
The mechanism of action of N-phenyl-6-phenanthridinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-phenyl-6-phenanthridinamine has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. N-phenyl-6-phenanthridinamine has also been shown to induce apoptosis, which is a form of programmed cell death that is often disrupted in cancer cells.
Biochemical and Physiological Effects
N-phenyl-6-phenanthridinamine has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis. N-phenyl-6-phenanthridinamine has also been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-6-phenanthridinamine has several advantages for use in lab experiments, including its high purity and stability. N-phenyl-6-phenanthridinamine is also relatively easy to synthesize, making it readily available for research purposes. However, N-phenyl-6-phenanthridinamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-phenyl-6-phenanthridinamine, including its potential use as a drug candidate for cancer treatment and its applications in organic electronics and materials science. Further research is also needed to fully understand the mechanism of action of N-phenyl-6-phenanthridinamine and its potential side effects. Additionally, the synthesis of N-phenyl-6-phenanthridinamine can be optimized to increase its yield and purity, making it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of N-phenyl-6-phenanthridinamine can be achieved through different methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the reduction of 6-nitrophenanthridine. The most common method for synthesizing N-phenyl-6-phenanthridinamine is through the Bischler-Napieralski reaction, which involves the reaction of 6-nitrophenanthridine with aniline in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields N-phenyl-6-phenanthridinamine as the main product, along with some side products.
Applications De Recherche Scientifique
N-phenyl-6-phenanthridinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, N-phenyl-6-phenanthridinamine has been investigated as a potential drug candidate for cancer treatment, due to its ability to inhibit the growth of cancer cells. N-phenyl-6-phenanthridinamine has also been studied for its antibacterial and antiviral properties.
In organic electronics, N-phenyl-6-phenanthridinamine has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). N-phenyl-6-phenanthridinamine has been shown to improve the efficiency and stability of OLEDs, making it a promising material for use in the development of next-generation displays.
In materials science, N-phenyl-6-phenanthridinamine has been investigated for its potential use as a fluorescent probe for detecting metal ions. N-phenyl-6-phenanthridinamine has been shown to selectively bind with certain metal ions, making it a useful tool for monitoring metal ion concentrations in biological and environmental samples.
Propriétés
IUPAC Name |
N-phenylphenanthridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-8-14(9-3-1)20-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRMICVJWDJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Anilinophenanthridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)

![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)

![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)



![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)
![1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)
![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
